molecular formula C18H20N2O2S B2561378 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide CAS No. 922388-58-7

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide

Cat. No. B2561378
CAS RN: 922388-58-7
M. Wt: 328.43
InChI Key: SXTMVNHGDLHDSW-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide, also known as DBT-F, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Xylan Derivatives and Application Potential

Xylan derivatives, specifically those synthesized through reactions involving furan derivatives, exhibit promising applications in developing biopolymer ethers and esters with unique properties. Such derivatives can form spherical nanoparticles for drug delivery applications, demonstrating their potential in biomedical fields. The chemical modification process, including the use of furan derivatives, highlights the role of functional groups in determining the properties and applications of these biopolymers (Petzold-Welcke et al., 2014).

Arylmethylidenefuranones and Chemical Reactivity

The reactivity of arylmethylidene derivatives of furan with various nucleophilic agents leads to the synthesis of a wide range of compounds with potential applications in developing new materials and bioactive molecules. This versatility underscores the importance of furan derivatives in synthetic chemistry and material science (Kamneva et al., 2018).

Bioactive Furanyl- and Thienyl-Substituted Compounds

Furan and thiophene derivatives are pivotal in drug design, serving as key structural units in bioactive molecules. These derivatives have been incorporated into nucleobases, nucleosides, and their analogs, demonstrating significant antiviral, antitumor, and antimycobacterial activities. The modification of these derivatives has led to compounds with optimized biological activities, indicating their potential in pharmaceutical research (Ostrowski, 2022).

Thiazole Derivatives and Biological Interest

Thiazole derivatives are reviewed for their structure-activity relationships, with applications across therapeutic areas due to their broad spectrum of molecular structures. These derivatives have been arranged according to various therapeutic properties, demonstrating the adaptability of thiazole derivatives in medicinal chemistry and drug development (Drehsen & Engel, 1983).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-6-15(21)20(11-14-7-5-10-22-14)18-19-16-12(2)8-9-13(3)17(16)23-18/h5,7-10H,4,6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTMVNHGDLHDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CO1)C2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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